molecular formula C16H16N6O2 B12576337 3-(3-Nitrophenyl)-6-(piperidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine CAS No. 596824-25-8

3-(3-Nitrophenyl)-6-(piperidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B12576337
CAS No.: 596824-25-8
M. Wt: 324.34 g/mol
InChI Key: JEYOQYMSSQZLJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Nitrophenyl)-6-(piperidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that belongs to the class of triazolopyridazines This compound is characterized by the presence of a nitrophenyl group at the 3-position and a piperidinyl group at the 6-position of the triazolopyridazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Nitrophenyl)-6-(piperidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrophenyl group can undergo oxidation reactions to form nitro derivatives.

    Reduction: The nitrophenyl group can also be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The piperidinyl group can participate in substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Nitric acid, sulfuric acid.

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Various nucleophiles such as amines or alcohols.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted triazolopyridazines.

Scientific Research Applications

3-(3-Nitrophenyl)-6-(piperidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-Nitrophenyl)-6-(piperidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with molecular targets such as kinases. For instance, it acts as a c-Met kinase inhibitor by binding to the ATP-binding site of the kinase, thereby preventing its activation and subsequent signaling pathways that promote cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Nitrophenyl)-6-(piperidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine is unique due to the specific combination of nitrophenyl and piperidinyl groups, which confer distinct chemical and biological properties. Its potential as a kinase inhibitor and its thermal stability make it a valuable compound for both medicinal and materials science applications.

Properties

CAS No.

596824-25-8

Molecular Formula

C16H16N6O2

Molecular Weight

324.34 g/mol

IUPAC Name

3-(3-nitrophenyl)-6-piperidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazine

InChI

InChI=1S/C16H16N6O2/c23-22(24)13-6-4-5-12(11-13)16-18-17-14-7-8-15(19-21(14)16)20-9-2-1-3-10-20/h4-8,11H,1-3,9-10H2

InChI Key

JEYOQYMSSQZLJL-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NN3C(=NN=C3C4=CC(=CC=C4)[N+](=O)[O-])C=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.